

(+)-Medioresinol: A Comprehensive Review of its Biological Effects

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Compound of Interest

Compound Name: (+)-Medioresinol

Cat. No.: B15609568

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medioresinol, a furofuran lignan found in various plant species, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on **(+)-Medioresinol**, focusing on its demonstrated biological effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Effects of (+)-Medioresinol

(+)-Medioresinol exhibits a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and neuroprotective effects. The following sections delve into the specifics of each of these biological activities, presenting quantitative data and detailing the experimental protocols utilized in the cited studies.

Antifungal Activity

(+)-Medioresinol has demonstrated significant antifungal properties, particularly against the opportunistic human pathogen *Candida albicans*. Its mechanism of action involves the

induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Quantitative Data: Antifungal Activity

Target Organism	Assay	Concentration/ IC50	Effect	Reference
Candida albicans	Broth Microdilution	3.125 µg/mL	Arrested cells in G0/G1 phase, increased intracellular ROS, induced depolarization of mitochondrial membrane potential.	[Hwang et al., 2012]
Candida albicans	Flow Cytometry	3.125 µg/mL	Increased phosphatidylserine externalization, induced mitochondrial release of Cytochrome c, and activated metacaspases.	[Hwang et al., 2012]

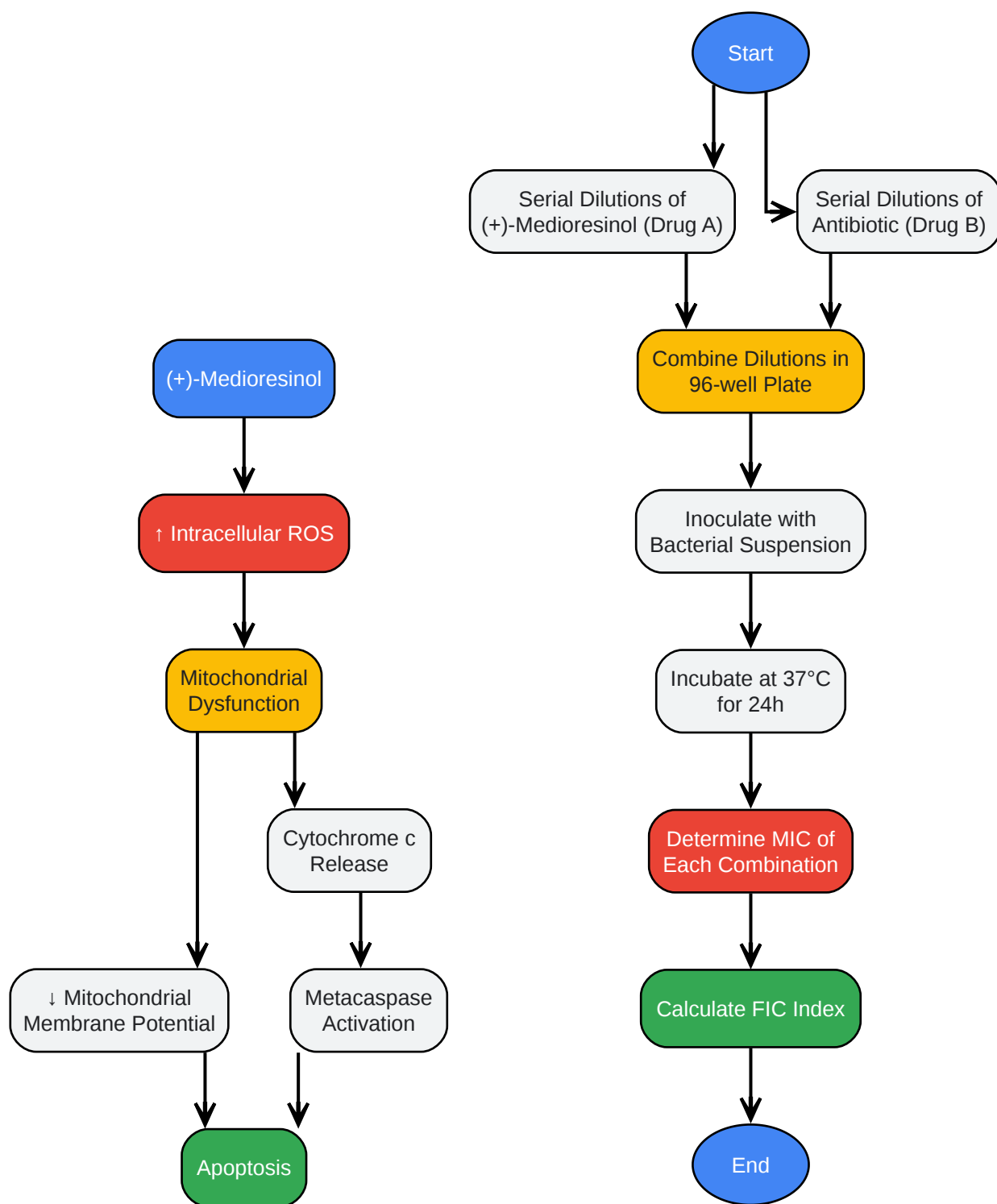
Experimental Protocols: Antifungal Activity Assays

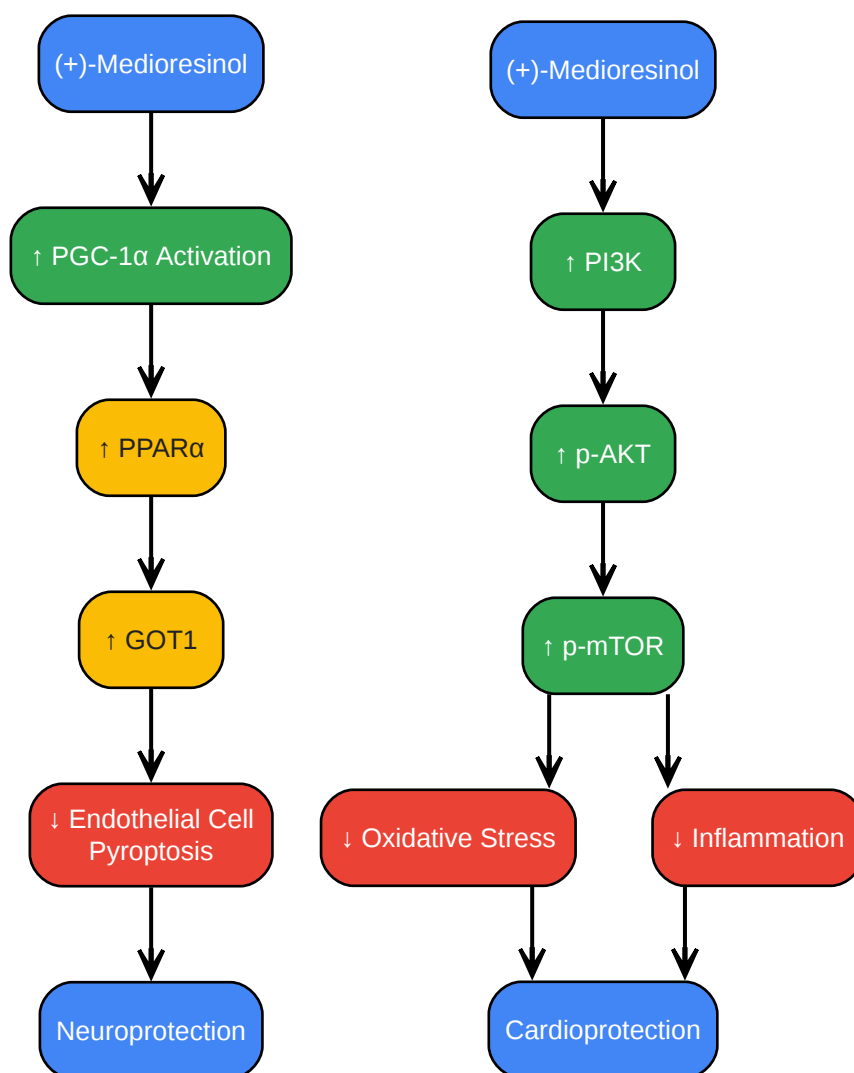
- **Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):** The antifungal susceptibility of *C. albicans* to **(+)-Medioresinol** was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial dilutions of **(+)-Medioresinol** were prepared in RPMI-1640 medium in a 96-well microtiter plate. A standardized inoculum of *C. albicans* was added to each well, and

the plate was incubated at 35°C for 48 hours. The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth.

- **Reactive Oxygen Species (ROS) Detection:** Intracellular ROS levels in *C. albicans* were measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). Fungal cells were treated with **(+)-Medioresinol**, followed by incubation with DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microscope or a flow cytometer.
- **Mitochondrial Membrane Potential (MMP) Assay:** Changes in MMP were assessed using the lipophilic cationic dye Rhodamine 123. *C. albicans* cells were treated with **(+)-Medioresinol** and then stained with Rhodamine 123. A decrease in fluorescence intensity, observed via fluorescence microscopy or flow cytometry, indicated a loss of MMP.
- **Apoptosis Assays:** Apoptotic markers were evaluated using various techniques. Phosphatidylserine externalization was detected using Annexin V-FITC staining. DNA fragmentation was visualized by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. Caspase activation was measured using a fluorogenic substrate specific for metacaspases.

Signaling Pathway: Antifungal Mechanism





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com